molecular formula C10H12O2 B13608165 2-(2-Ethoxyphenyl)oxirane

2-(2-Ethoxyphenyl)oxirane

Cat. No.: B13608165
M. Wt: 164.20 g/mol
InChI Key: IVLGISMAOFBUFZ-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)oxirane is an epoxide derivative characterized by an ethoxy-substituted phenyl ring attached to an oxirane (epoxide) moiety. Its synthesis typically involves the reaction of 2-(chloromethyl)oxirane (epichlorohydrin, ECH) with a phenolic precursor under basic conditions, as outlined in Scheme 1 of . The compound’s molecular conformation is influenced by intramolecular interactions, such as the C9–H9A⋯O1 contact, which results in a torsion angle deviation (C6–C7–C8–N2 = 147.8°) from the ideal 180° . This structural flexibility impacts its reactivity and binding properties, particularly in pharmaceutical or polymer applications.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-(2-ethoxyphenyl)oxirane

InChI

InChI=1S/C10H12O2/c1-2-11-9-6-4-3-5-8(9)10-7-12-10/h3-6,10H,2,7H2,1H3

InChI Key

IVLGISMAOFBUFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Ethoxyphenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes. For instance, the compound can be prepared by the reaction of 2-ethoxyphenyl ethylene with a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired oxirane product.

Another method involves the use of halohydrins. In this approach, 2-ethoxyphenyl ethylene is first converted to the corresponding halohydrin using a halogen source like N-bromosuccinimide (NBS) in the presence of water. The halohydrin is then treated with a base such as sodium hydroxide to induce cyclization and form the oxirane ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be used to optimize the reaction conditions and improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)oxirane undergoes a variety of chemical reactions, primarily due to the reactivity of the oxirane ring. Some common types of reactions include:

    Ring-Opening Reactions: The strained oxirane ring can be opened by nucleophiles such as water, alcohols, amines, and halides. For example, treatment with hydrochloric acid results in the formation of 2-(2-ethoxyphenyl)ethanol.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

    Reduction: Reduction of the oxirane ring can yield the corresponding alcohols.

    Substitution: The oxirane ring can undergo substitution reactions with various nucleophiles, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Nucleophiles: Water, alcohols, amines, halides

    Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH)

Major Products Formed

    2-(2-Ethoxyphenyl)ethanol: Formed by ring-opening with water or alcohols.

    Diols: Formed by oxidation of the oxirane ring.

    Functionalized Derivatives: Formed by substitution reactions with various nucleophiles.

Scientific Research Applications

2-(2-Ethoxyphenyl)oxirane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and polymers.

    Biology: The compound can be used to study enzyme-catalyzed ring-opening reactions, providing insights into enzyme mechanisms and substrate specificity.

    Medicine: Derivatives of this compound may have potential therapeutic applications, including as antifungal or antibacterial agents.

    Industry: It is used in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)oxirane primarily involves the reactivity of the oxirane ring. The ring strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, enzymes such as epoxide hydrolases can catalyze the hydrolysis of the oxirane ring, leading to the formation of diols.

Comparison with Similar Compounds

Comparison with Similar Oxirane Derivatives

Structural and Substituent Variations

The table below compares 2-(2-Ethoxyphenyl)oxirane with structurally analogous compounds:

Compound Name Substituent(s) on Oxirane Key Structural Features References
This compound 2-Ethoxyphenyl Ethoxy group at ortho position of phenyl
2-(2-Fluorophenyl)-2-(4-fluorophenyl)oxirane 2-Fluorophenyl, 4-fluorophenyl Bifluorinated phenyl rings
2-[(2-Methoxyphenoxy)methyl]oxirane 2-Methoxyphenoxymethyl Methoxy-phenoxy methyl linker
2-(2,2,2-Trifluoroethoxymethyl)oxirane Trifluoroethoxymethyl Strong electron-withdrawing CF3 group
2-[2-(4-Chlorophenyl)ethyl]-2-tert-butyloxirane 4-Chlorophenylethyl, tert-butyl Bulky tert-butyl and chlorophenyl groups

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The ethoxy group in this compound is electron-donating, enhancing aromatic ring stability, whereas trifluoroethoxy derivatives (e.g., ) exhibit electron-withdrawing effects, increasing electrophilicity of the oxirane ring .
  • Steric Effects : Bulky substituents like tert-butyl () reduce ring-opening reactivity compared to smaller groups (e.g., methoxy in ) .
Physicochemical Properties

Computational and experimental data highlight critical differences:

Property This compound 2-(2-Fluorophenyl)-2-(4-fluorophenyl)oxirane 2-(Trifluoroethoxymethyl)oxirane 2-[2-(4-Chlorophenyl)ethyl]-2-tert-butyloxirane
Molecular Weight (g/mol) ~180 (estimated) 232.23 186.29 238.75
XLogP ~2.5 (estimated) 4.4 (calculated) 1.9 4.4
Hydrogen Bond Acceptors 3 2 5 1
Topological Polar Surface Area (Ų) ~30 (estimated) 12.5 40.2 12.5
Conformation Flexible aliphatic linker Rigid bifluorinated rings Linear trifluoroethoxy chain Bulky tert-butyl group

Key Observations :

  • Lipophilicity : Higher XLogP values in chlorophenyl/tert-butyl derivatives () suggest greater membrane permeability compared to polar ethoxyphenyl analogs .
  • Polar Surface Area : Compounds with ether linkages (e.g., ) exhibit higher polarity, influencing solubility and biological activity .

Biological Activity

2-(2-Ethoxyphenyl)oxirane, also known as 2-[(2-ethoxyphenyl)methyl]oxirane, is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features an oxirane ring, which is known for its high reactivity due to ring strain. The ethoxyphenyl group enhances its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to the reactivity of the oxirane ring. This compound can undergo nucleophilic attack, leading to ring-opening reactions that allow it to interact with various biomolecules such as enzymes and receptors. The specific pathways involved depend on the nature of the nucleophile and the reaction conditions.

Pharmacological Applications

Research indicates that this compound may serve as a versatile building block in drug development. It has been studied for its potential roles in:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit bactericidal and fungicidal properties .
  • Enzyme Inhibition : The compound's ability to interact with enzymes may lead to applications in developing inhibitors for specific targets, including carbonic anhydrases (CAs), which are essential for various physiological processes .

Case Studies

  • Antimicrobial Studies : A study highlighted the synthesis of oxime ethers related to this compound, demonstrating significant antibacterial activity against various pathogens. For instance, compounds derived from this structure showed minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL against certain bacteria .
  • Enzyme Interaction : Research involving molecular docking simulations revealed that derivatives of this compound could inhibit human carbonic anhydrase isoforms, suggesting a mechanism through which these compounds could exert therapeutic effects .

Comparative Biological Activity

To further illustrate the potential applications of this compound, a comparison with other related compounds is provided below:

CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntibacterial0.06
Oxime Ether AAntifungal8
Oxime Ether BAntimicrobial4

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